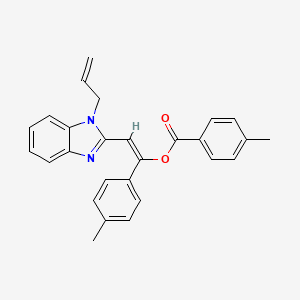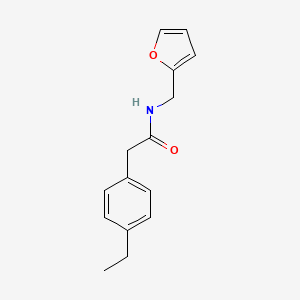
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate, also known as ABMV, is a chemical compound that has been extensively studied in scientific research. ABMV has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In
Scientific Research Applications
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have potential applications in various fields of scientific research. In the field of medicine, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been studied for its potential use as an anticancer agent. Studies have shown that 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can induce apoptosis, or programmed cell death, in cancer cells. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
In the field of agriculture, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been studied for its potential use as a pesticide. Studies have shown that 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can effectively control the growth of certain pests, such as the cotton bollworm. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weeds.
In the field of materials science, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). Studies have shown that 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can be used as a blue-emitting material in OLEDs, which could lead to the development of more efficient and cost-effective displays.
Mechanism of Action
The mechanism of action of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate varies depending on its application. In the field of medicine, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of cellular proteins and ultimately cell death. In the treatment of Alzheimer's disease, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate inhibits the aggregation of amyloid beta peptides by binding to them and preventing them from forming toxic oligomers.
In the field of agriculture, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate acts as a pesticide by interfering with the insect's nervous system, leading to paralysis and death. As a herbicide, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate inhibits the growth of weeds by interfering with their ability to photosynthesize.
Biochemical and Physiological Effects
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have various biochemical and physiological effects. In the field of medicine, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
In the field of agriculture, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have low toxicity towards non-target organisms, making it a safer alternative to traditional pesticides. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been found to have a short half-life in the environment, reducing its impact on the ecosystem.
Advantages and Limitations for Lab Experiments
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity towards cells and organisms. However, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate. In the field of medicine, further studies are needed to determine the efficacy of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate as an anticancer agent and its potential use in the treatment of other diseases. In the field of agriculture, further studies are needed to determine the effectiveness of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate as a pesticide and herbicide and its impact on the environment. In the field of materials science, further studies are needed to optimize the use of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate in OLEDs and other electronic devices.
Synthesis Methods
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)ethanone in the presence of a base to form 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate.
properties
IUPAC Name |
[(E)-1-(4-methylphenyl)-2-(1-prop-2-enylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c1-4-17-29-24-8-6-5-7-23(24)28-26(29)18-25(21-13-9-19(2)10-14-21)31-27(30)22-15-11-20(3)12-16-22/h4-16,18H,1,17H2,2-3H3/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFSZKOKCNRACH-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC=C)OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC=C)/OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316411.png)
![3-amino-N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5316412.png)
![5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5316417.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5316422.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5316429.png)

![2-chloro-5-[5-(2-{6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5316442.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5316447.png)
![2-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5316456.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5316463.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5316469.png)
![{1-(6-methoxypyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316473.png)

![(3aR*,7aS*)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316486.png)